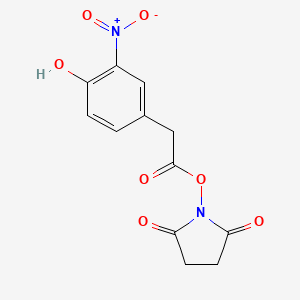
NP-O-SU
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NP-O-SU, also known as 4-Hydroxy-3-nitrophenylacetic acid Succinimide Ester, is a chemical compound used for conjugating to proteins to form immunogenic agents . It has a molecular weight of 294.22 and a molecular formula of C12H10N2O7 .
Physical And Chemical Properties Analysis
NP-O-SU has an absorption maximum (Lambda Max) of 430 nm and an extinction coefficient at Lambda max of 4230/M/cm . More detailed physical and chemical properties are not specified in the search results.
Aplicaciones Científicas De Investigación
Nanoparticle Toxicity and Biomedical Research
Nanoparticles (NPs) are at the forefront of modern nanotechnology, particularly in biomedical research. Water-soluble NPs are used in various applications, including diagnostics for imaging molecular markers of diseases and malignant tumors. They are also instrumental in the targeted delivery of drugs to specific tissues and organs, and as active components in therapies like photodynamic therapy and hyperthermic tumor destruction. However, their toxicity to living organisms is a limiting factor for in vivo use, necessitating extensive research on their harmful effects and transport patterns in living systems (Sukhanova et al., 2018).
Plant-Derived Nanoparticles
Plant-derived nanostructures, including NPs, find applications in healthcare, food, cosmetics, biomedical science, and environmental health. Plants offer a sustainable and renewable platform for NP production, aiding in various fields such as medicine, industry, and agriculture (Mohammadinejad et al., 2016).
Zinc Oxide Nanoparticles in Biomedicine
Zinc oxide (ZnO) NPs are a notable example in biomedical research. Their anticancer and antimicrobial activities, ability to generate reactive oxygen species, and use as drug carriers for targeted delivery make them valuable in various biomedical applications (Mishra et al., 2017).
Antibacterial Applications of Nanoparticles
NPs are increasingly used as alternatives to antibiotics, particularly in antibacterial coatings for implantable devices and medicinal materials. They also play a role in antibiotic delivery systems, bacterial detection, and antibacterial vaccines (Wang et al., 2017).
Biogenic Synthesis of Nanoparticles
Biogenic synthesis of NPs, particularly zinc oxide NPs, is an eco-friendly approach free from chemical contaminants. It uses natural reductants like plant extracts, enzymes, or proteins for NP synthesis, influencing their structure and morphology (Ahmed et al., 2017).
Silica Nanoparticles in Bioimaging and Biosensing
Silica NPs are utilized in bioimaging and biosensing research, offering sensitive, noninvasive data collection for early-stage cancer diagnosis, stem cell tracking, and drug delivery (Tallury et al., 2008).
Environmental Impact of Engineered Nanoparticles
The widespread use of NPs raises concerns about their impact on the soil microbiome, affecting soil properties and microbial activities. The review by Khanna et al. discusses the biosynthesis, types, toxicity mechanisms, and environmental fate of NPs, highlighting the need for sustainable NP synthesis and regulatory actions (Khanna et al., 2021).
Nanoparticles in Modern Medicine
NPs have revolutionized modern medicine, with applications ranging from imaging agents to drug and gene delivery systems. Their unique properties enable analyses and therapies that are otherwise unachievable (Joseph et al., 2023).
Mecanismo De Acción
Propiedades
Número CAS |
75679-31-1 |
|---|---|
Nombre del producto |
NP-O-SU |
Fórmula molecular |
C12H10N2O7 |
Peso molecular |
294.22 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-(4-hydroxy-3-nitrophenyl)acetate |
InChI |
InChI=1S/C12H10N2O7/c15-9-2-1-7(5-8(9)14(19)20)6-12(18)21-13-10(16)3-4-11(13)17/h1-2,5,15H,3-4,6H2 |
Clave InChI |
WXEZCVSZMLAVNV-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Sinónimos |
4-hydroxy-3-nitrophenylacetyl-O-succinimide ester NP-O-SU NP-O-succinimide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




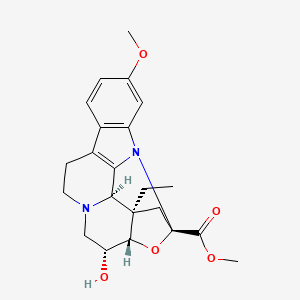
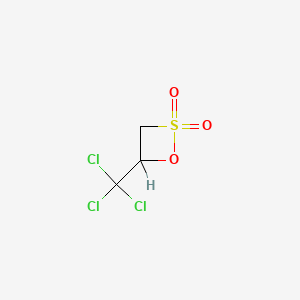




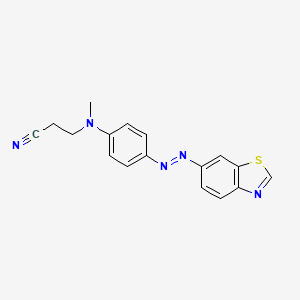

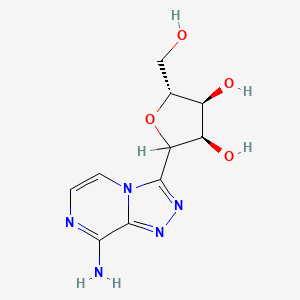
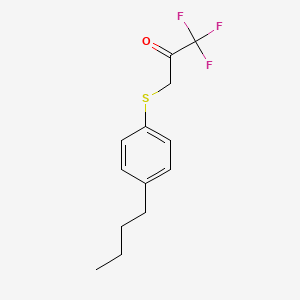

![1-Methyl-4-{[4-({4-[(1-methylpyridinium-4-yl)amino]phenyl}carbamoyl)phenyl]amino}quinolinium](/img/structure/B1204941.png)
